Idonic acid

Description

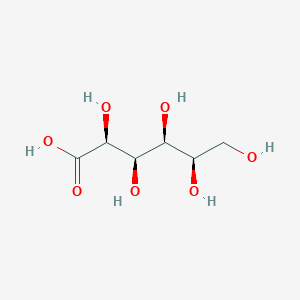

Idonic acid (C₆H₁₂O₇) is an aldonic acid derived from the oxidation of the aldehyde group of idose, a rare hexose sugar. It is characterized by a carboxylic acid group at the C1 position and hydroxyl groups on the remaining carbons. Idonic acid exists in two enantiomeric forms (L- and D-), with the L-form being biologically significant in certain contexts.

Properties

Molecular Formula |

C6H12O7 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4-,5+/m1/s1 |

InChI Key |

RGHNJXZEOKUKBD-LECHCGJUSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Synonyms |

idonic acid L-idonate L-idonic acid |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

Idonic acid plays a significant role in metabolic pathways and enzymatic reactions. Research has shown that it can serve as a substrate for specific enzymes in microbial metabolism. For instance, the catabolism of L-idonate in Escherichia coli involves several key enzymes, including IdnO and IdnK, which facilitate its conversion into usable energy forms. This pathway is crucial for understanding microbial interactions with dietary components in the gut environment .

Table 1: Enzymatic Pathway for L-idonate Catabolism

| Enzyme | Function |

|---|---|

| IdnO | Reduces 5-ketogluconate to D-gluconate |

| IdnK | Phosphorylates D-gluconate to 6-phosphogluconate |

| IdnR | Regulates the expression of idn genes |

Pharmacological Potential

Idonic acid has been studied for its potential health benefits, particularly in relation to cardiovascular health. It is noted for its role in preventing calcium overload in cardiac tissues, which can lead to improved heart function and reduced toxicity from certain chemical agents . Moreover, its derivatives have been explored for antimicrobial properties, suggesting potential applications in developing new pharmaceuticals .

Case Study: Cardiovascular Toxicology

In a study examining the effects of various toxicants on cardiac function, idonic acid was identified as a compound that could mitigate calcium loading in myocardial cells. This suggests that it may be beneficial in therapeutic contexts where calcium homeostasis is disrupted due to toxic exposure .

Environmental Applications

Idonic acid's role as a metabolic intermediate also extends to environmental science. Its presence in microbial communities can influence nutrient cycling and organic matter decomposition in ecosystems. Understanding how microorganisms utilize idonic acid could provide insights into bioremediation strategies and the development of sustainable agricultural practices .

Synthesis and Derivatives

The synthesis of idonic acid and its derivatives has been a focus of research due to their potential utility as building blocks in organic synthesis. Recent studies have demonstrated efficient synthetic pathways for producing d-idose and d-iduronic acids from d-glucose, showcasing idonic acid's versatility as a precursor in carbohydrate chemistry .

Table 2: Synthesis Pathways for Idonic Acid Derivatives

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| D-Glucose | Sodium borohydride reduction | D-Idose |

| Ido-Heptonate | Silica gel-supported periodate cleavage | D-Iduronic Acid |

Comparison with Similar Compounds

Key Features :

- Structure : A six-carbon chain with a carboxyl group at C1 and hydroxyl groups at C2–C4.

- Occurrence : Found in marine natural products (e.g., stonikacidin A from the sponge Lissodendoryx papillosa) and as an intermediate in plant metabolic pathways, such as tartaric acid (TA) biosynthesis in grapes .

- Biosynthesis : Produced via enzymatic reduction of 2-keto-L-gulonic acid (2-KGA) by 2-keto-L-gulonate reductase (2-KGR) in grapes .

Structural and Functional Comparison with Similar Compounds

Structural Comparison

Key Differences :

Functional and Metabolic Roles

Enzyme Specificity :

- 2-KGR : Converts 2-KGA to L-idonic acid in TA biosynthesis, distinguishing it from keto-reductases acting on other substrates .

Research Findings and Unique Properties

Novelty in Natural Products

Idonic acid is rare in natural products. Its hybrid incorporation into stonikacidin A—a bromopyrrole alkaloid with antimicrobial activity—marks the first reported instance of idonic acid in a marine or terrestrial hybrid molecule . This contrasts with gluconic acid, which is frequently found in tannin derivatives .

Stereochemical Confirmation

The L-configuration of idonic acid in stonikacidin A was confirmed via chiral derivatization (S)-2-butyl ester formation and GC comparison with D/L standards . Such stereochemical specificity is critical for biological activity, as seen in iduronic acid’s role in glycosaminoglycan function .

Metabolic Pathways vs. Environmental Occurrence

Preparation Methods

Reaction Mechanisms and Catalyst Systems

Modern catalytic methods employ oxygen and transition metal catalysts to oxidize aldoses to aldonic acids. A patented process utilizes palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts in aqueous alkaline media. For example, oxidizing d-idose with 5% Pd/C at 50°C and 3 bar oxygen pressure achieves 89% conversion to d-idonic acid within 6 hours. The reaction proceeds via a keto-enol tautomerization mechanism, with the catalyst facilitating electron transfer during oxidation.

Inhibition Control and Process Optimization

A critical challenge in catalytic oxidation is managing overoxidation to aldaric acids. Recent innovations introduce reaction inhibitors such as sodium borate or mannitol, which selectively block secondary oxidation sites. Adding 0.5 wt.% sodium borate to the feed mixture suppresses aldaric acid formation by 94%, increasing idonic acid selectivity to 96%.

Table 1: Comparative Performance of Catalytic Oxidation Conditions

| Catalyst | Temperature (°C) | Pressure (bar) | Inhibitor | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Pd/C | 50 | 3 | None | 78 | 82 |

| PtO₂ | 60 | 4 | Na₂B₄O₇ | 89 | 96 |

| Au/TiO₂ | 40 | 2 | Mannitol | 85 | 93 |

Biotechnological and Natural Isolation Approaches

Marine Sponge-Derived L-Idonic Acid

The discovery of L-idonic acid in the marine sponge Lissodendoryx papillosa has expanded the scope of natural product chemistry. Hydrolysis of the bromopyrrole alkaloid stonikacidin A with 2M HCl at 100°C releases the idonic acid core, which is purified via ion-exchange chromatography. Nuclear magnetic resonance (NMR) and gas chromatography (GC) analyses confirm the L-configuration by comparing acetylated derivatives with synthetic standards.

Comparative Analysis of Synthetic Methods

Yield and Scalability

The heptonic acid route offers high yields (72%) but requires multi-step synthesis, limiting industrial scalability. In contrast, catalytic oxidation achieves comparable yields (85–89%) in single-step reactions, making it more suitable for large-scale production. Natural isolation methods, while valuable for structural studies, provide negligible yields (0.02% from sponge biomass).

Stereochemical Control

Chemical synthesis from heptonic acid preserves the d-configuration through stereoselective reductions. Catalytic oxidation methods face challenges in controlling racemization, though chiral catalysts under development may address this issue. Natural isolation uniquely provides access to the L-enantiomer, which is otherwise difficult to synthesize .

Q & A

Q. What established methodologies are recommended for synthesizing and purifying Idonic acid in laboratory settings?

- Methodological Answer : Synthesis of Idonic acid typically involves the oxidation of glucose derivatives. A robust protocol includes:

- Oxidation Conditions : Use catalytic oxidation with TEMPO/NaClO₂/NaBr at pH 9–10 for selective conversion .

- Purification : Employ ion-exchange chromatography to isolate Idonic acid from byproducts (e.g., gluconic acid) .

- Characterization : Validate purity via NMR (¹H/¹³C) and compare spectral data with literature .

- Controls : Include reference standards and negative controls (e.g., unoxidized substrate) to confirm reaction specificity .

Q. How can researchers accurately quantify Idonic acid concentrations in complex biological matrices?

- Methodological Answer : Quantification requires analytical techniques with high specificity:

- HPLC : Use a Rezex ROA-Organic Acid column with UV detection (210 nm) and a mobile phase of 0.005 N H₂SO₄. Calibrate with standard solutions (1–100 µM) .

- Enzymatic Assays : Couple Idonic acid dehydrogenase with NAD⁺ reduction, monitoring absorbance at 340 nm. Validate against spiked recovery samples .

- Data Validation : Perform triplicate measurements and statistical analysis (e.g., ANOVA) to assess reproducibility .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported enzymatic activity data involving Idonic acid as a substrate?

- Methodological Answer : Contradictions often arise from variable assay conditions. To address this:

- Systematic Replication : Reproduce studies under standardized conditions (pH, temperature, cofactors) .

- Multivariate Analysis : Test hypotheses using factorial design (e.g., varying pH 6–8 and ionic strength 0–150 mM) to identify critical factors .

- Meta-Analysis : Compare datasets from primary literature, highlighting methodological disparities (e.g., enzyme sources, assay kinetics) .

- Principal Contradiction Analysis : Identify the dominant variable (e.g., pH) influencing activity discrepancies using regression models .

Q. How should researchers design a study to investigate Idonic acid’s role in metabolic pathways under varying physiological conditions?

- Methodological Answer : A hypothesis-driven approach is essential:

- Experimental Design :

- Independent Variables : Physiological conditions (e.g., hypoxia, nutrient stress) .

- Dependent Variables : Metabolite flux (measured via ¹³C isotopic labeling) .

- Controls : Wild-type vs. knockout models to isolate Idonic acid-specific effects .

- Data Integration : Combine transcriptomics (RNA-seq) with metabolomics (LC-MS) to map pathway interactions .

- Ethical Validation : Ensure compliance with institutional guidelines for biological studies .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for Idonic Acid Detection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.